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Compound of Interest

Compound Name: Tert-butyl 2-methylpropanoate

Cat. No.: B095702 Get Quote

In the realm of organic chemistry, isomers present a unique challenge in identification and

characterization. Though possessing the same molecular formula, their distinct structural

arrangements lead to different physical and chemical properties. This guide provides a

comprehensive spectroscopic comparison of two such isomers: tert-butyl propanoate and

isobutyl 2-methylpropanoate. Aimed at researchers, scientists, and professionals in drug

development, this document details the differences in their nuclear magnetic resonance (NMR),

infrared (IR), and mass spectrometry (MS) data, supported by established experimental

protocols.

Data at a Glance: A Comparative Summary
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR

spectroscopy, and mass spectrometry for tert-butyl propanoate and isobutyl 2-

methylpropanoate.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shift, δ, in ppm)
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Assignment tert-Butyl Propanoate Isobutyl 2-Methylpropanoate

Propanoate Moiety

-CH₂- (quartet) 2.22 -

-CH₃ (triplet) 1.13 -

tert-Butyl Moiety

-C(CH₃)₃ (singlet) 1.45 -

Isobutyl Moiety

-OCH₂- (doublet) - 3.82

-CH- (multiplet) - 1.95

-CH(CH₃)₂ (doublet) - 0.95

2-Methylpropanoate Moiety

-CH- (septet) - 2.55

-CH(CH₃)₂ (doublet) - 1.17

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shift, δ, in ppm)
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Assignment tert-Butyl Propanoate Isobutyl 2-Methylpropanoate

Carbonyl Carbon (-COO-) 174.5 177.2

Propanoate Moiety

-CH₂- 27.9 -

-CH₃ 9.2 -

tert-Butyl Moiety

Quaternary Carbon 80.2 -

-C(CH₃)₃ 28.2 -

Isobutyl Moiety

-OCH₂- - 70.8

-CH- - 27.8

-CH(CH₃)₂ - 19.1

2-Methylpropanoate Moiety

-CH- - 34.1

-CH(CH₃)₂ - 19.0

Table 3: Infrared (IR) Spectroscopy Data (Wavenumber, cm⁻¹)

Functional Group tert-Butyl Propanoate Isobutyl 2-Methylpropanoate

C=O Stretch (Ester) ~1735 ~1738

C-O Stretch ~1150 ~1170

C-H Stretch (sp³) ~2970 ~2960

Table 4: Mass Spectrometry Data (m/z of Key Fragments)
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Fragmentation tert-Butyl Propanoate Isobutyl 2-Methylpropanoate

Molecular Ion [M]⁺ 130 144

[M-15]⁺ (Loss of CH₃) 115 129

[M-29]⁺ (Loss of C₂H₅) 101 -

[M-43]⁺ (Loss of C₃H₇) - 101

[M-57]⁺ (Loss of C₄H₉) 73 87

Base Peak 57 43

Experimental Protocols
The data presented in this guide were obtained using standard spectroscopic techniques. The

following are detailed methodologies for each key experiment.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 10-20 mg of the liquid sample (tert-butyl propanoate or

isobutyl 2-methylpropanoate) was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

A small amount of tetramethylsilane (TMS) was added as an internal standard (δ = 0.00

ppm). The solution was then transferred to a 5 mm NMR tube.[1][2]

¹H NMR Spectroscopy: Proton NMR spectra were acquired on a 300 MHz spectrometer. A

standard single-pulse experiment was used with a sufficient relaxation delay to ensure

accurate integration.[1]

¹³C NMR Spectroscopy: Carbon-13 NMR spectra were recorded on the same spectrometer

at a frequency of 75 MHz. Proton decoupling was employed to simplify the spectra, resulting

in a single peak for each unique carbon atom.[3][4]

Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectra were obtained using the Attenuated Total Reflectance (ATR) technique, which is

suitable for neat liquid samples.[5][6]

Instrument Setup: An FTIR spectrometer equipped with a diamond ATR accessory was used.
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Background Scan: A background spectrum of the clean, empty ATR crystal was recorded.

Sample Analysis: A small drop of the liquid sample was placed directly onto the ATR crystal,

ensuring complete coverage. The spectrum was then recorded over a range of 4000-400

cm⁻¹.[5]

Mass Spectrometry (MS)
Mass spectra were obtained using an electron ionization (EI) mass spectrometer.[7]

Sample Introduction: A small amount of the liquid sample was introduced into the ion source,

where it was vaporized.

Ionization: The gaseous molecules were bombarded with a beam of high-energy electrons

(typically 70 eV), causing ionization and fragmentation.[7]

Mass Analysis: The resulting positively charged ions were accelerated and separated based

on their mass-to-charge ratio (m/z) by a quadrupole mass analyzer.[7]

Visualization of the Analytical Workflow
The logical flow of the spectroscopic comparison is illustrated in the diagram below.
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Workflow for Spectroscopic Comparison of Isomers
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Caption: Logical workflow for the spectroscopic comparison of isomers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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